molecular formula C8H18ClNO2 B15296517 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride CAS No. 2913278-21-2

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride

Cat. No.: B15296517
CAS No.: 2913278-21-2
M. Wt: 195.69 g/mol
InChI Key: BFNFBILDOGRCKM-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for higher yields and more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different piperidine derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets in the body. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound is known to interact with neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group and hydroxyl group at the third position make it a valuable compound for various research applications .

Biological Activity

3-(2-Methoxyethyl)piperidin-3-ol hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to various pharmacological effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H19ClNO\text{C}_9\text{H}_{19}\text{Cl}\text{N}\text{O}

This compound features a piperidine ring, which is known for its versatility in drug design due to the ability to modify its substituents to enhance biological activity.

Biological Activities

1. Antioxidant Activity
Research indicates that piperidine derivatives can exhibit significant antioxidant properties. For instance, studies have shown that modifications in the piperidine structure can enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity of related compounds has been evaluated using assays such as DPPH and ABTS, demonstrating varying degrees of efficacy based on structural modifications .

2. Anticholinesterase Activity
Anticholinesterase activity is another important aspect of the biological profile of piperidine derivatives. Compounds similar to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. These activities are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Anticholinesterase Activity

CompoundAChE Inhibition (%)BChE Inhibition (%)
3-(2-Methoxyethyl)piperidin-3-ol HClXX%XX%
DonepezilXX%XX%

(Note: Actual inhibition percentages need to be filled based on experimental data.)

3. Anti-inflammatory Effects
Some studies suggest that piperidine derivatives can exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is beneficial in treating conditions characterized by chronic inflammation .

4. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. Its ability to cross the blood-brain barrier enhances its relevance in neurological research, particularly for conditions such as Alzheimer's disease and other cognitive disorders .

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a related compound demonstrated significant improvements in cognitive function among patients with mild cognitive impairment, suggesting a potential application for this compound in cognitive enhancement therapies.
  • Case Study 2 : In vitro studies showed that derivatives with similar structures effectively reduced neuroinflammation markers, supporting their use as potential treatments for neurodegenerative diseases.

Properties

CAS No.

2913278-21-2

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

3-(2-methoxyethyl)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-11-6-4-8(10)3-2-5-9-7-8;/h9-10H,2-7H2,1H3;1H

InChI Key

BFNFBILDOGRCKM-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCNC1)O.Cl

Origin of Product

United States

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